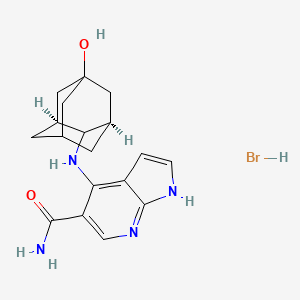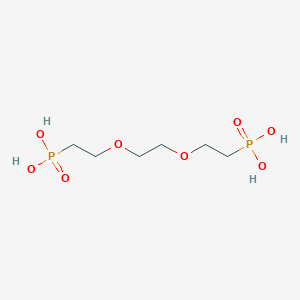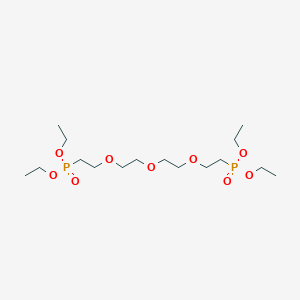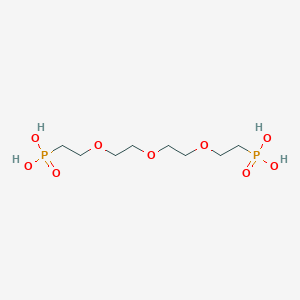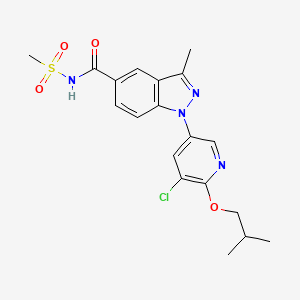
PF-05241328
Übersicht
Beschreibung
PF-05241328 ist eine hochreine, synthetische und biologisch aktive Verbindung, die für ihre selektive Hemmung menschlicher spannungsabhängiger Natriumkanäle, insbesondere Nav1.7-Kanäle, bekannt ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Indazol-Gerüsts beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Indazol-Kerns: Der Indazol-Kern wird durch eine Cyclisierungsreaktion synthetisiert, die ein Hydrazinderivat und ein geeignetes Aldehyd oder Keton beinhaltet.
Funktionalisierung: Der Indazol-Kern wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschte chemische Struktur zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet:
Batch-Verarbeitung: Die Synthese erfolgt in Batch-Reaktoren, in denen die Reaktionsbedingungen wie Temperatur, Druck und pH-Wert sorgfältig kontrolliert werden.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe.
Oxidation und Reduktion: This compound kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Zu den gängigen Oxidationsmitteln gehören Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind gängige Reduktionsmittel.
Lösungsmittel: Reaktionen werden typischerweise in Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Acetonitril durchgeführt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die seine biologische Aktivität verstärken oder verändern können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Struktur-Aktivitäts-Beziehung von Natriumkanalblockern zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die Rolle von Nav1.7-Kanälen bei der Schmerzsignalübertragung und anderen physiologischen Prozessen zu verstehen.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Natriumkanäle abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die spannungsabhängigen Natriumkanäle Nav1.7 hemmt. Die Verbindung bindet an den Kanal und blockiert den Fluss von Natriumionen, wodurch die Initiation und Ausbreitung von Aktionspotenzialen in Neuronen verhindert wird. Diese Hemmung reduziert die Übertragung von Schmerzsignalen, was es zu einem potenziellen therapeutischen Mittel für chronische Schmerzzustände macht .
Wissenschaftliche Forschungsanwendungen
PF-05241328 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of sodium channel blockers.
Biology: Employed in research to understand the role of Nav1.7 channels in pain signaling and other physiological processes.
Industry: Utilized in the development of new pharmaceuticals targeting sodium channels.
Wirkmechanismus
Target of Action
PF-05241328 primarily targets the Nav1.7 voltage-dependent sodium channels . These channels play a crucial role in the generation and conduction of action potentials, particularly in neurons and muscle cells .
Mode of Action
This compound acts as a selective inhibitor of the Nav1.7 channels . It binds to these channels and inhibits the flow of sodium ions, which can modulate the electrical activity of the cells .
Biochemical Pathways
Given its target, it is likely involved in the modulation ofneuronal signaling pathways . By inhibiting Nav1.7 channels, this compound can affect the propagation of action potentials, thereby influencing neuronal communication .
Pharmacokinetics
The pharmacokinetics of this compound have been investigated in clinical trials .
Result of Action
The inhibition of Nav1.7 channels by this compound can lead to a decrease in neuronal excitability . This could potentially result in analgesic effects, given the role of Nav1.7 channels in pain signaling .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the drug’s stability and efficacy . Furthermore, the presence of other substances, such as food or other drugs, can influence its absorption and metabolism .
Biochemische Analyse
Biochemical Properties
PF-05241328 plays a crucial role in biochemical reactions by inhibiting the Nav1.7 voltage-dependent sodium channels. These channels are essential for the initiation and propagation of action potentials in neurons. By inhibiting Nav1.7, this compound can modulate neuronal excitability and reduce pain signaling . The compound interacts with the Nav1.7 channels through binding interactions, leading to a decrease in sodium ion influx and subsequent neuronal depolarization .
Cellular Effects
This compound has significant effects on various types of cells, particularly neurons. By inhibiting Nav1.7 channels, the compound reduces the excitability of sensory neurons, thereby diminishing pain perception . This inhibition also affects cell signaling pathways, as the reduced sodium influx can alter downstream signaling cascades. Additionally, this compound may influence gene expression related to pain signaling and neuronal function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Nav1.7 voltage-dependent sodium channels. This binding inhibits the channel’s activity, preventing the influx of sodium ions into the neuron . As a result, the compound reduces neuronal excitability and pain signaling. This compound’s inhibition of Nav1.7 channels is highly selective, with an IC50 value of 31 nM . This selectivity ensures that the compound effectively targets pain pathways without affecting other sodium channels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity on Nav1.7 channels . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in neuronal function, potentially affecting the compound’s efficacy . Additionally, degradation of the compound over time may influence its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces pain perception without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and alterations in normal neuronal function . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation . The compound undergoes metabolic processes that may affect its bioavailability and efficacy. Enzymes such as cytochrome P450 play a role in the metabolism of this compound, influencing its pharmacokinetic properties . These interactions can also impact metabolic flux and metabolite levels, further affecting the compound’s activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as sensory neurons, where it exerts its inhibitory effects on Nav1.7 channels . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is primarily within neuronal compartments where Nav1.7 channels are expressed . The compound’s activity and function are influenced by its localization, as it needs to reach the target channels to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, enhancing its efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PF-05241328 is synthesized through a series of chemical reactions involving the formation of an indazole scaffold. The synthetic route typically involves the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable aldehyde or ketone.
Functionalization: The indazole core is then functionalized with various substituents to achieve the desired chemical structure.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: The synthesis is carried out in batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled.
Analyse Chemischer Reaktionen
Types of Reactions
PF-05241328 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: This compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its biological activity .
Vergleich Mit ähnlichen Verbindungen
PF-05241328 wird mit anderen ähnlichen Verbindungen wie PF-05089771, PF-05150122 und PF-05186462 verglichen. Diese Verbindungen zielen ebenfalls auf Nav1.7-Kanäle ab, unterscheiden sich jedoch in ihrer chemischen Struktur und Potenz . This compound ist aufgrund seiner spezifischen funktionellen Gruppen einzigartig, die seine Selektivität und Potenz als Natriumkanalblocker verbessern .
Liste ähnlicher Verbindungen
- PF-05089771
- PF-05150122
- PF-05186462
Eigenschaften
IUPAC Name |
1-[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]-3-methyl-N-methylsulfonylindazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S/c1-11(2)10-28-19-16(20)8-14(9-21-19)24-17-6-5-13(7-15(17)12(3)22-24)18(25)23-29(4,26)27/h5-9,11H,10H2,1-4H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTSXVZXEGFIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)C(=O)NS(=O)(=O)C)C3=CC(=C(N=C3)OCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1387633-03-5 | |
| Record name | PF-05241328 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387633035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-05241328 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-05241328 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RAL5N48VT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)

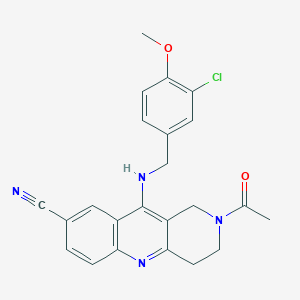
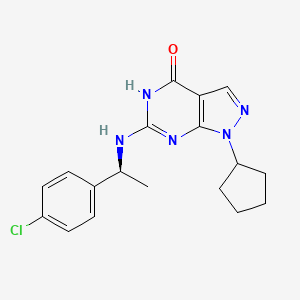
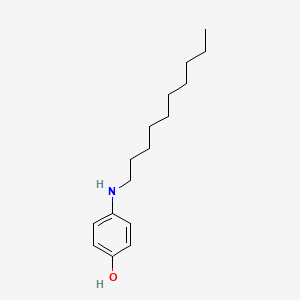
![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)
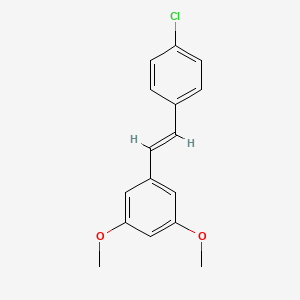
![2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide](/img/structure/B609886.png)

